molecular formula C23H16Cl2F2N2O2 B2452954 1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317822-44-9

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2452954
CAS No.: 317822-44-9
M. Wt: 461.29
InChI Key: FAEOCPRYEVKGSI-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H16Cl2F2N2O2 and its molecular weight is 461.29. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F2N2O2/c1-13-22(30)28(12-16-17(24)5-4-6-18(16)25)20-7-2-3-8-21(20)29(13)23(31)15-10-9-14(26)11-19(15)27/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEOCPRYEVKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by a quinoxaline core substituted with dichlorophenyl and difluorobenzoyl groups. Its molecular formula is C17H13Cl2F2N2OC_{17}H_{13}Cl_2F_2N_2O, which contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Effects : Studies have shown that quinoxaline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific metabolic enzymes. For example, it has been suggested that similar quinoxaline derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Antioxidant Activity : Some studies indicate that quinoxaline derivatives possess antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects.

Anticancer Activity

A recent study evaluated the antiproliferative effects of various quinoxaline derivatives against breast and lung cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential. The mechanism was primarily through the induction of apoptosis as confirmed by flow cytometry analysis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.8Cell cycle arrest and apoptosis

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, the compound demonstrated effective inhibition of AChE with an IC50 value comparable to standard inhibitors used in Alzheimer’s disease treatment. This suggests potential applications in neuroprotective therapies.

EnzymeIC50 (µM)Reference Compound
AChE8.0Donepezil

Q & A

Q. What are the key considerations for synthesizing this compound with high purity, particularly regarding protecting groups and reaction conditions?

  • Methodological Answer : Synthesis of the quinoxalin-2-one core requires sequential coupling of the dichlorophenylmethyl and difluorobenzoyl substituents. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic substitutions, with careful selection of protecting groups (e.g., Boc for amines). Optimize solvent systems (e.g., DMF/ethanol mixtures) and reaction temperatures (60–80°C) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can structural characterization be validated for this compound?

  • Methodological Answer : Employ a combination of techniques:
  • NMR : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., downfield shifts for fluorine-substituted aromatic protons).
  • HPLC-MS : Verify purity (>98%) and molecular ion peaks ([M+H]+).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What are the recommended protocols for solubility testing in biological assays?

  • Methodological Answer : Test solubility in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For in vitro assays, maintain DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-saturate solutions via sonication (30 min) and centrifugation (14,000 rpm, 10 min) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications : Substitute the quinoxalin-2-one core with pyridazine or quinazoline to assess ring flexibility.
  • Substituent variations : Replace 2,4-difluorobenzoyl with trifluoromethyl or nitro groups to evaluate electronic effects.
  • Assay design : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and compare IC50_{50} values. Validate via molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. How to resolve contradictions in reported biological activity across different assay models?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
  • Metabolite analysis : Employ LC-MS/MS to detect degradation products or active metabolites interfering with results .

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hERG inhibition.
  • In silico toxicity : Apply Derek Nexus for structural alerts (e.g., mutagenicity via Ames test models). Validate with in vitro hepatocyte assays .

Key Research Challenges

  • Stereochemical Control : The 3-methyl group may induce axial chirality; use chiral HPLC (Chiralpak IA column) to separate enantiomers .
  • Fluorine Substituent Effects : The 2,4-difluorobenzoyl group’s electron-withdrawing properties may reduce metabolic stability. Monitor via microsomal incubation assays .

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